

An In-depth Technical Guide to 7-Bromobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromobenzo[d]oxazol-2(3H)-one

Cat. No.: B1339144

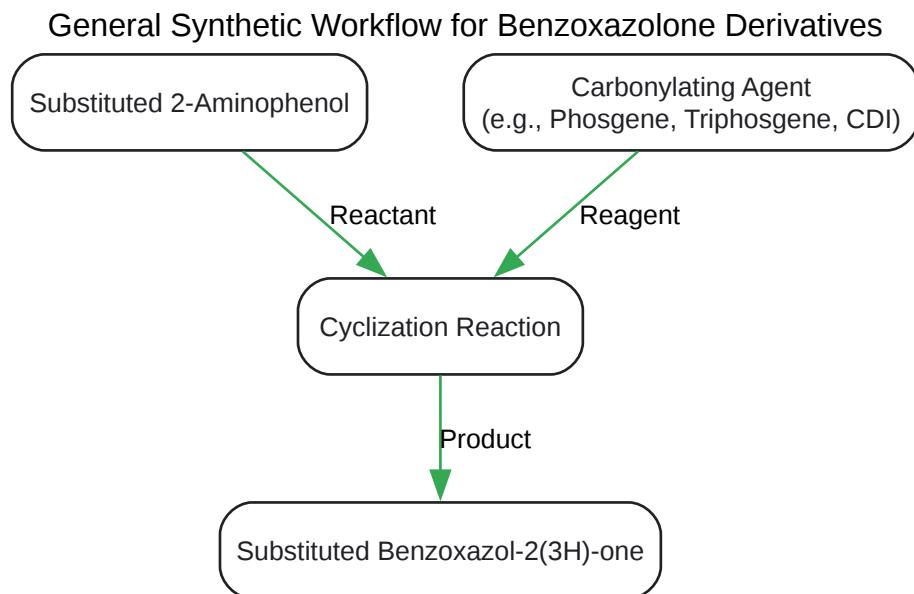
[Get Quote](#)

CAS Number: 871367-14-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Bromobenzo[d]oxazol-2(3H)-one**, a heterocyclic compound belonging to the benzoxazolone class. While specific biological data for this particular compound is limited in publicly available scientific literature, this guide summarizes the known physicochemical properties and explores the well-documented biological activities and therapeutic potential of the broader benzoxazolone scaffold. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this chemical entity.

Chemical and Physical Properties


7-Bromobenzo[d]oxazol-2(3H)-one is a brominated derivative of benzoxazolone. Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrNO ₂	[1] [2]
Molecular Weight	214.02 g/mol	[1] [2]
IUPAC Name	7-bromo-1,3-benzoxazol-2-one	[1]
Synonyms	7-bromo-3H-benzoxazol-2-one, 2(3H)-Benzoxazolone, 7-bromo-	[1]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **7-Bromobenzo[d]oxazol-2(3H)-one** is not readily available in the reviewed literature, general methods for the synthesis of benzoxazolone derivatives are well-established. These typically involve the cyclization of ortho-substituted anilines. One common approach is the reaction of a 2-aminophenol derivative with a carbonylating agent.

A general synthetic workflow for producing substituted benzoxazolones is illustrated in the diagram below. The synthesis of **7-Bromobenzo[d]oxazol-2(3H)-one** would likely start from 2-amino-6-bromophenol.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of benzoxazolone derivatives.

Biological Activity and Therapeutic Potential of the Benzoxazolone Scaffold

The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. While quantitative data for **7-Bromobenzo[d]oxazol-2(3H)-one** is not available, numerous studies have highlighted the potential of its derivatives in various therapeutic areas.

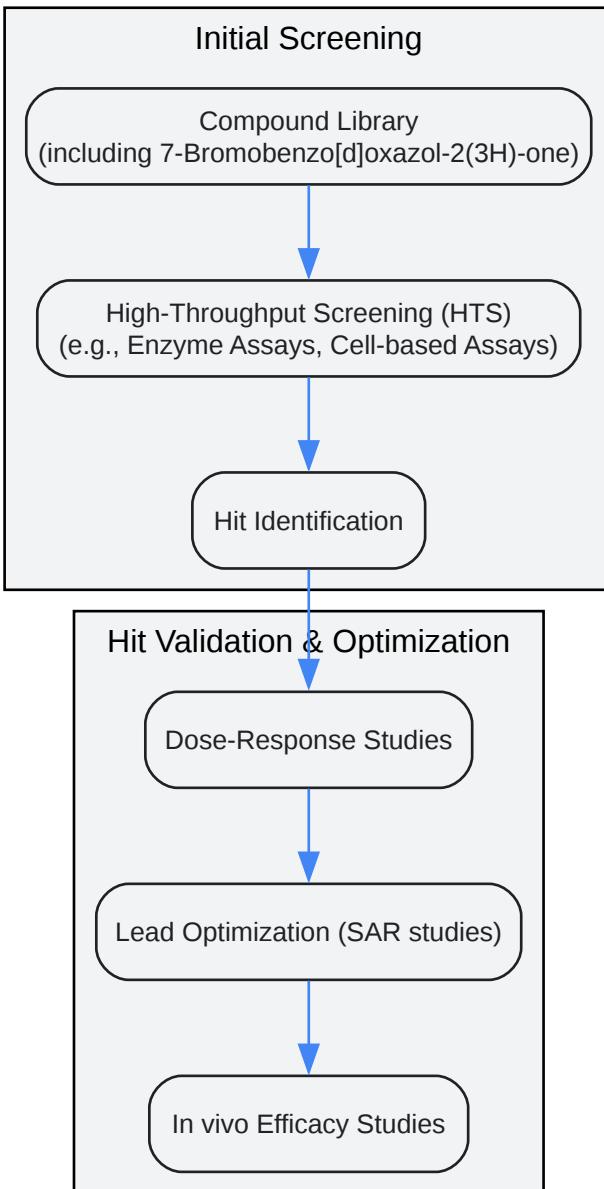
Anticancer Activity

Derivatives of the benzoxazolone scaffold have been investigated as potential anticancer agents, demonstrating inhibitory activity against various cancer-related targets.

- **c-Met Kinase Inhibition:** The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Several studies have

focused on designing benzoxazolone derivatives as c-Met kinase inhibitors. For instance, a series of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties were synthesized and showed potent c-Met kinase inhibitory activities.[3]

- Chromodomain Y-like (CDYL) Protein Inhibition: CDYL is a reader of histone post-translational modifications and is implicated in the regulation of gene expression. A structure-guided approach led to the development of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL.[4]
- Traf2- and Nck-interacting kinase (TNIK) Inhibition: TNIK is considered a potential therapeutic target for colorectal cancer. A new class of benzo[d]oxazol-2(3H)-one derivatives has been discovered as TNIK inhibitors, effectively suppressing the proliferation and migration of colorectal cancer cells.


Other Biological Activities

The versatility of the benzoxazolone scaffold extends to other biological activities:

- Antimicrobial Activity: Some benzoxazolone derivatives have shown activity against various bacterial and fungal strains.
- Anti-Quorum Sensing Agents: Certain 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in *Pseudomonas aeruginosa*, a mechanism that regulates virulence factor production.[5]

The diagram below illustrates a conceptual workflow for the screening of a chemical library, such as one containing **7-Bromobenzo[d]oxazol-2(3H)-one**, for potential biological activity.

Conceptual Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for screening and developing bioactive compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **7-Bromobenzo[d]oxazol-2(3H)-one** are not available in the public domain. However, researchers can refer to the methodologies described in the publications cited in this guide for general procedures related to the synthesis and evaluation of other benzoxazolone derivatives. These typically include standard organic synthesis techniques and a variety of in vitro and in vivo biological assays.

Conclusion

7-Bromobenzo[d]oxazol-2(3H)-one is a readily available chemical building block with a core scaffold that is of significant interest in medicinal chemistry. While specific biological data for this compound is currently lacking, the extensive research on related benzoxazolone derivatives suggests its potential as a starting point for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the information presented in this guide as a foundation for designing and conducting novel studies with this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromobenzo[d]oxazol-2(3H)-one | 871367-14-5 [sigmaaldrich.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromobenzo[d]oxazol-2(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339144#7-bromobenzo-d-oxazol-2-3h-one-cas-number-871367-14-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com